An In-Depth Technical Guide to Fmoc-aminooxy-PEG12-acid: A Heterobifunctional Linker for Advanced Bioconjugation
An In-Depth Technical Guide to Fmoc-aminooxy-PEG12-acid: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-aminooxy-PEG12-acid is a versatile, heterobifunctional crosslinker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected aminooxy group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, allows for the sequential and controlled conjugation of two different molecules. This guide provides a comprehensive overview of the core properties, applications, and detailed experimental protocols associated with Fmoc-aminooxy-PEG12-acid, enabling researchers to effectively integrate this linker into their workflows.
Core Properties of Fmoc-aminooxy-PEG12-acid
Fmoc-aminooxy-PEG12-acid is a well-defined, monodisperse PEG linker, ensuring batch-to-batch consistency and simplifying the characterization of the final conjugate. The key features of this molecule are its three distinct functional components: the Fmoc-protected aminooxy group, the PEG12 spacer, and the carboxylic acid.[1]
| Property | Value | Reference(s) |
| Chemical Formula | C42H65NO17 | [2] |
| Molecular Weight | 855.97 g/mol | [2] |
| CAS Number | 2055104-72-6 | [2] |
| Purity | Typically ≥95% | [1] |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in DMF, DMSO, and water | [1] |
| Storage Conditions | -20°C, protected from light and moisture | [1] |
Table 1: Physicochemical Properties of Fmoc-aminooxy-PEG12-acid
The hydrophilic PEG12 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can improve the pharmacokinetic properties of biotherapeutics and reduce non-specific binding.[1][3] The terminal carboxylic acid and the protected aminooxy group provide orthogonal reactivity, allowing for a two-step conjugation strategy.[1]
Mechanism of Action and Key Reactions
The utility of Fmoc-aminooxy-PEG12-acid lies in its ability to undergo two distinct and sequential chemical reactions: amide bond formation and oxime ligation. This orthogonal reactivity is central to its application in creating complex bioconjugates.
Amide Bond Formation
The terminal carboxylic acid can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues) or on other molecules of interest, to form a stable amide bond.[2] This reaction is typically mediated by carbodiimide (B86325) coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or a similar activator.
Fmoc Deprotection
The Fmoc group is a base-labile protecting group that masks the reactive aminooxy functionality.[2] It is stable under the acidic or neutral conditions often used for amide coupling. Once the first conjugation step is complete, the Fmoc group can be efficiently removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), to reveal the free aminooxy group.[2]
Oxime Ligation
The newly exposed aminooxy group can then react with an aldehyde or ketone to form a highly stable oxime linkage.[4] This reaction is chemoselective and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[4] The stability of the oxime bond is a key advantage over other linkages like hydrazones.[4]
Applications in Drug Development
The unique properties of Fmoc-aminooxy-PEG12-acid make it a valuable tool in several areas of drug development.
Antibody-Drug Conjugates (ADCs)
In the synthesis of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The carboxylic acid can be coupled to the antibody, and after Fmoc deprotection, the aminooxy group can be ligated to a payload that has been modified to contain an aldehyde or ketone. This approach allows for precise control over the drug-to-antibody ratio (DAR).
PROTACs
Fmoc-aminooxy-PEG12-acid is also employed as a linker in the synthesis of PROTACs.[5] A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connects a ligand that binds to the target protein with a ligand that binds to the E3 ligase. The sequential conjugation capabilities of this linker are well-suited for the modular synthesis of PROTAC libraries.[5]
Bioconjugation and Probe Development
This linker is also used to attach molecules to surfaces, create fluorescent probes, or develop other diagnostic and research reagents. The hydrophilic PEG spacer helps to minimize steric hindrance and improve the accessibility of the conjugated molecules.[1]
Experimental Protocols
The following are detailed, representative protocols for the key reactions involving Fmoc-aminooxy-PEG12-acid. These should be considered as starting points, and optimization may be necessary for specific applications.
Amide Coupling to a Primary Amine
This protocol describes the conjugation of the carboxylic acid of Fmoc-aminooxy-PEG12-acid to an amine-containing molecule.
Materials:
-
Fmoc-aminooxy-PEG12-acid
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification supplies (e.g., desalting column, HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve Fmoc-aminooxy-PEG12-acid in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
-
In a separate tube, dissolve EDC-HCl (1.5 equivalents) and NHS (1.5 equivalents) in the Activation Buffer.
-
Add the EDC/NHS solution to the Fmoc-aminooxy-PEG12-acid solution.
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Conjugation to Amine:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated Fmoc-aminooxy-PEG12-acid solution to the amine solution. A 10-20 fold molar excess of the linker is a common starting point for protein conjugations.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution to consume any unreacted NHS esters.
-
Purify the conjugate using a desalting column to remove excess linker and byproducts, or by HPLC for small molecule conjugates.
-
Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group to expose the aminooxy functionality.
Materials:
-
Fmoc-conjugated molecule
-
Piperidine
-
Anhydrous Dimethylformamide (DMF)
-
Purification supplies (e.g., precipitation with cold ether, HPLC)
Procedure:
-
Deprotection Reaction:
-
Dissolve the Fmoc-conjugated molecule in DMF.
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Add the piperidine solution to the dissolved conjugate.
-
Incubate at room temperature for 30 minutes.
-
-
Purification:
-
For small molecules, the product can often be precipitated by adding the reaction mixture to cold diethyl ether. The precipitate can then be collected by centrifugation.
-
Alternatively, the solvent can be removed under vacuum, and the residue purified by HPLC.
-
Oxime Ligation
This protocol describes the conjugation of the deprotected aminooxy group to an aldehyde or ketone-containing molecule.
Materials:
-
Aminooxy-functionalized molecule
-
Aldehyde or ketone-containing molecule
-
Reaction Buffer: Aniline-containing buffer (e.g., 100 mM aniline (B41778) in PBS, pH 6.0) or acetate (B1210297) buffer (pH 4.5-5.5).
-
Purification supplies (e.g., desalting column, HPLC)
Procedure:
-
Ligation Reaction:
-
Dissolve the aminooxy-functionalized molecule in the Reaction Buffer.
-
Dissolve the aldehyde or ketone-containing molecule in the same buffer.
-
Mix the two solutions. A slight excess (1.2-1.5 equivalents) of the aminooxy-containing molecule is often used.
-
Incubate at room temperature for 2-16 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the final conjugate using a desalting column for biomolecules or by HPLC for small molecules to remove any unreacted starting materials.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental processes involving Fmoc-aminooxy-PEG12-acid.
References
- 1. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc-Aminooxy-PEG12-Acid - CD Bioparticles [cd-bioparticles.net]
- 3. Fmoc-aminooxy-PEG12-acid, CAS 2055104-72-6 | AxisPharm [axispharm.com]
- 4. interchim.fr [interchim.fr]
- 5. medchemexpress.com [medchemexpress.com]
